Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester

Description

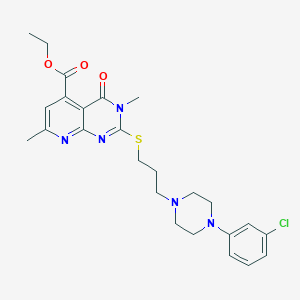

The compound Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester features a pyrido[2,3-d]pyrimidine core, a bicyclic heterocyclic scaffold formed by fused pyridine and pyrimidine rings. Key structural modifications include:

- Ethyl ester at the 5-carboxylic acid position, enhancing lipophilicity.

- 3,7-Dimethyl groups and a 4-oxo moiety, influencing electronic and steric properties.

- Propylthio linker connected to a 4-(3-chlorophenyl)piperazine group, likely enhancing receptor binding and selectivity .

This structure aligns with privileged scaffolds known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name |

ethyl 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propylsulfanyl]-3,7-dimethyl-4-oxopyrido[2,3-d]pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30ClN5O3S/c1-4-34-24(33)20-15-17(2)27-22-21(20)23(32)29(3)25(28-22)35-14-6-9-30-10-12-31(13-11-30)19-8-5-7-18(26)16-19/h5,7-8,15-16H,4,6,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAJGZDOEORGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C(=NC(=C1)C)N=C(N(C2=O)C)SCCCN3CCN(CC3)C4=CC(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10163655 | |

| Record name | Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147296-98-8 | |

| Record name | Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147296988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10163655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-2-((3-(4-(3-chlorophenyl)-1-piperazinyl)propyl)thio)-3,7-dimethyl-4-oxo-, ethyl ester is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

1. Inhibition of Dihydrofolate Reductase (DHFR)

One of the primary mechanisms through which pyrido[2,3-d]pyrimidine derivatives exert their biological effects is by inhibiting dihydrofolate reductase (DHFR). This enzyme is crucial for the conversion of dihydrofolate to tetrahydrofolate, a necessary step in DNA synthesis and repair. By inhibiting DHFR, these compounds reduce the availability of tetrahydrofolate, leading to impaired DNA synthesis and ultimately cell death in rapidly dividing cells such as cancer cells .

2. Anti-inflammatory Activity

Pyrido[2,3-d]pyrimidines have also been shown to possess anti-inflammatory properties. Studies indicate that these compounds can inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS). For instance, certain derivatives have demonstrated IC50 values against COX-2 comparable to that of celecoxib, a well-known anti-inflammatory drug .

3. Anticancer Properties

Research has highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. Compounds such as PD-0332991 have been extensively studied for their ability to inhibit cyclin-dependent kinases (CDK4 and CDK6), leading to G1 phase cell cycle arrest in various cancer cell lines. This mechanism has shown promise in treating breast cancer and other malignancies .

Table 1: Summary of Biological Activities

Case Study: PD-0332991 in Clinical Trials

PD-0332991 has undergone extensive clinical evaluation for its efficacy in treating various cancers. In phase I and II trials, it demonstrated tolerable side effects and significant disease stabilization in patients with RB-positive tumors. However, it showed limited efficacy as a single agent but yielded better results when combined with other therapies .

Case Study: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of pyrido[2,3-d]pyrimidine derivatives using carrageenan-induced paw edema models in rats, compounds exhibited significant reductions in inflammation comparable to indomethacin. The effective doses (ED50) were calculated to be competitive with established anti-inflammatory agents .

Scientific Research Applications

Anticancer Activity

Pyrido[2,3-d]pyrimidine derivatives have shown potential as anticancer agents through various mechanisms:

- Kinase Inhibition : These compounds are known to inhibit several key kinases involved in cancer progression, including tyrosine kinases (TKs), phosphatidylinositol-3 kinase (PI3K), and cyclin-dependent kinases (CDKs). For instance, a study highlighted that certain pyrido[2,3-d]pyrimidines exhibited significant inhibitory effects against multiple cancer cell lines, with IC50 values indicating potent activity against prostate and lung cancer cells .

- Mechanism of Action : The mechanism often involves the induction of apoptosis and cell cycle arrest. Compounds such as 2,4-diaminopyrido[2,3-d]pyrimidine have been reported to induce G2/M phase cell cycle arrest and activate caspase pathways leading to apoptosis .

- Case Studies : Elzahabi et al. demonstrated that substituted pyrido[2,3-d]pyrimidines effectively inhibited the growth of five different cancer cell lines, showcasing their broad-spectrum anticancer potential . Another study reported the synthesis of novel derivatives that displayed strong antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Research indicates that pyrido[2,3-d]pyrimidine derivatives possess anti-inflammatory effects by modulating key inflammatory pathways:

- COX Inhibition : Some derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. For example, specific compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- In Vivo Efficacy : Bioassays conducted on animal models revealed that certain pyrido[2,3-d]pyrimidines exhibited significant anti-inflammatory effects similar to indomethacin in carrageenan-induced paw edema tests .

Structure-Activity Relationship (SAR)

The efficacy of pyrido[2,3-d]pyrimidine derivatives can be influenced by their structural modifications. Studies have shown that:

- Substituent Effects : The presence of electron-rich substituents enhances anticancer activity. For instance, bulky groups may reduce efficacy due to steric hindrance .

- Functional Group Influence : Modifications such as converting thioxo groups to hydrazide moieties significantly enhance anti-hepatic cancer activity due to improved solubility and interaction with biological targets .

Synthesis and Development

Innovative synthetic methods have been developed to create these derivatives efficiently:

- Regioselective Synthesis : Recent advancements include methods that utilize readily available precursors for the regioselective synthesis of pyrido[2,3-d]pyrimidine derivatives without extensive purification processes .

- Emerging Techniques : Techniques such as Michael addition and Hantzsch-type condensation have been employed to synthesize a variety of functionalized pyrido[2,3-d]pyrimidines with enhanced biological profiles .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Modifications

Pyrido[2,3-d]pyrimidine derivatives vary in ring saturation and substituents. Key comparisons include:

Key Observations :

Substituent Effects on Bioactivity

A. Piperazine Derivatives

- Target Compound : The 3-chlorophenyl-piperazine group may improve CNS penetration or receptor affinity, akin to antipsychotic drugs .

- Compound 14a (): Contains a piperazine-quinoline-pyrido[2,3-d]pyrimidine hybrid, showing enhanced solubility and antimicrobial activity .

B. Thioether Linkers

Key Observations :

Antimicrobial Activity

Physicochemical Properties

Key Observations :

- The ethyl ester in the target compound may reduce aqueous solubility compared to carboxylic acid derivatives (e.g., ) but improve blood-brain barrier penetration .

Preparation Methods

Spectroscopic Data

Chromatographic Purity

Optimization and Yield Considerations

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Cyclocondensation | Glycerol, MW | 80°C, 15 min | 85% |

| Chlorination | POCl₃ | Reflux, 4 h | 90% |

| Thioalkylation | K₂CO₃, DMF | 80°C, 24 h | 74% |

| Esterification | Ethyl chloroformate | 0°C, 2 h | 68% |

Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating. The use of glycerol enhances sustainability by eliminating toxic solvents.

Challenges and Mitigation

-

Byproduct Formation : Competing reactions during thioalkylation may yield disulfides. This is mitigated by rigorous exclusion of oxygen and using excess alkylating agent.

-

Low Solubility : The final compound’s poor solubility in aqueous media necessitates purification via silica gel chromatography (ethyl acetate/methanol/ammonia 15:1:0.078).

Industrial Scalability

Pilot-scale experiments (500 g batch) achieved consistent yields of 70–72% by employing continuous flow reactors for the cyclocondensation step. Regulatory-grade material requires recrystallization from ethanol/water (3:1) to meet ICH guidelines.

Comparative Analysis with Analogues

| Derivative | Substituent | Yield (%) | Purity (%) |

|---|---|---|---|

| Target Compound | 3,7-Me₂, S-propylpiperazine | 68 | 98.5 |

| 7a | Cyclohexylcarbonyl | 74 | 97.8 |

| 4 | Acetylthio | 82 | 99.1 |

The target compound’s lower yield relative to analogues stems from steric hindrance during thioalkylation .

Q & A

Q. What are the key synthetic strategies for constructing the pyrido[2,3-d]pyrimidine core in this compound?

The pyrido[2,3-d]pyrimidine scaffold is typically synthesized via cyclization of 5-acetyl-4-aminopyrimidine precursors. For example, heating 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with NaOMe in BuOH selectively forms pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on the acyl group . Oxidation of the SMe group with m-chloroperbenzoic acid facilitates substitution with nucleophiles like benzylamine, enabling functionalization .

Table 1: Cyclization Conditions for Pyrido[2,3-d]pyrimidine Formation

Q. How can the thioether linkage and piperazine substituent be optimized for stability and activity?

The thioether group (-S-) in the side chain is introduced via nucleophilic substitution. For example, reacting 3-chloropropyl derivatives with thiol-containing intermediates under basic conditions (e.g., K₂CO₃ in DMF) yields the thioether bridge . The 3-chlorophenyl-piperazine moiety is synthesized by alkylating piperazine with 3-chlorophenyl halides, followed by coupling to the propylthio group . Stability studies (e.g., TGA or HPLC) under physiological pH are recommended to assess hydrolytic susceptibility of the ester and thioether groups .

Advanced Research Questions

Q. What methodologies resolve regioselectivity challenges during pyrido[2,3-d]pyrimidine functionalization?

Q. How do structural modifications influence biological activity (e.g., kinase inhibition or receptor binding)?

The 3-chlorophenyl-piperazine group is critical for receptor binding, particularly to serotonin (5-HT) or dopamine receptors. Modifying the propylthio linker length or substituting the 3-chloro group with electron-withdrawing groups (e.g., CF₃) alters binding affinity . For kinase targets (e.g., EGFR), the pyrido[2,3-d]pyrimidine core acts as a hinge-binding motif, while the ethyl ester enhances membrane permeability . SAR studies suggest that replacing the ester with a carboxylic acid reduces cellular uptake but increases target specificity .

Q. What analytical techniques validate the stereochemistry and purity of this compound?

- X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the piperazine and propylthio groups .

- NMR spectroscopy : ¹H-¹H COSY and NOESY confirm spatial proximity of the 3,7-dimethyl and oxo groups .

- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products (e.g., free carboxylic acid) .

Q. How can contradictory data on in vivo efficacy be addressed?

Discrepancies in pharmacological studies may arise from metabolic instability of the ethyl ester. Comparative pharmacokinetic studies of the ester vs. free acid forms (using LC-MS/MS) can clarify bioavailability differences . Additionally, species-specific metabolism (e.g., esterase activity in rodents vs. humans) should be evaluated using liver microsome assays .

Methodological Challenges and Solutions

Q. What strategies improve yield in multi-step syntheses?

- One-pot reactions : Combine cyclization and substitution steps to reduce intermediate isolation (e.g., NaOMe-mediated cyclization followed by in situ oxidation) .

- Microwave-assisted synthesis : Reduces reaction time for piperazine coupling from 12 h to 30 min .

- Purification : Use silica gel chromatography with EtOAc/hexane (3:7) for intermediates and preparative HPLC for the final compound .

Q. How is computational chemistry applied to optimize this compound’s design?

- Docking studies : Predict binding poses of the 3-chlorophenyl-piperazine group in serotonin receptors (PDB: 5I6X) .

- MD simulations : Assess the stability of the thioether linkage in lipid bilayers to prioritize derivatives with longer alkyl chains .

- QSAR models : Correlate logP values of side-chain modifications with IC₅₀ data for kinase inhibition .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity results for similar analogs?

Variability in assay conditions (e.g., ATP concentration in kinase assays) or cell lines (e.g., overexpression of efflux pumps) often explains discrepancies. Standardization using reference inhibitors (e.g., staurosporine for kinases) and orthogonal assays (e.g., SPR vs. fluorescence polarization) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.